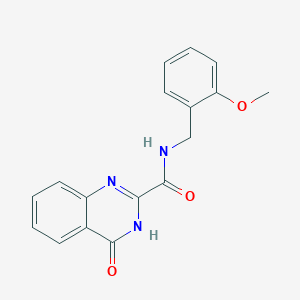
4-hydroxy-N-(2-methoxybenzyl)quinazoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired quinazoline derivative under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including this compound, are being explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
25I-NBOMe: A potent serotonin 5-HT2A/2C receptor agonist with hallucinogenic activity .
25B-NBOMe: Exhibits high binding affinity for serotonin receptors and impacts neurotransmitter release .
25C-NBOMe: Another member of the NBOMe series with similar pharmacological properties .
Uniqueness
N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is unique due to its specific structural features and the presence of the quinazoline ring, which imparts distinct biological activities. Unlike the NBOMe compounds, which are primarily known for their psychoactive effects, this compound is being explored for its therapeutic potential in various medical applications.
属性
分子式 |
C17H15N3O3 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-14-9-5-2-6-11(14)10-18-17(22)15-19-13-8-4-3-7-12(13)16(21)20-15/h2-9H,10H2,1H3,(H,18,22)(H,19,20,21) |
InChI 键 |
OZWHBVHTVRIAKT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















